N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0834501
InChI: InChI=1S/C17H18BrNO5S/c1-2-7-22-16-9-13(4-5-14(16)18)25(20,21)19-10-12-3-6-15-17(8-12)24-11-23-15/h3-6,8-9,19H,2,7,10-11H2,1H3
SMILES: CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br
Molecular Formula: C17H18BrNO5S
Molecular Weight: 428.3 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide

CAS No.:

Cat. No.: VC0834501

Molecular Formula: C17H18BrNO5S

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide -

Specification

Molecular Formula C17H18BrNO5S
Molecular Weight 428.3 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-propoxybenzenesulfonamide
Standard InChI InChI=1S/C17H18BrNO5S/c1-2-7-22-16-9-13(4-5-14(16)18)25(20,21)19-10-12-3-6-15-17(8-12)24-11-23-15/h3-6,8-9,19H,2,7,10-11H2,1H3
Standard InChI Key SNRHKWYUEXEBOA-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br
Canonical SMILES CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator